molecular formula C29H27NO3 B12043810 2-Oxo-2-phenylethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate

2-Oxo-2-phenylethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12043810
M. Wt: 437.5 g/mol
InChI Key: LTFSILZVZQQSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H27NO3. This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenylethyl and butylphenyl groups. Common reagents used in these reactions include phenylacetic acid, butylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
  • 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness

2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H27NO3

Molecular Weight

437.5 g/mol

IUPAC Name

phenacyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C29H27NO3/c1-3-4-10-21-14-16-22(17-15-21)26-18-25(24-13-8-9-20(2)28(24)30-26)29(32)33-19-27(31)23-11-6-5-7-12-23/h5-9,11-18H,3-4,10,19H2,1-2H3

InChI Key

LTFSILZVZQQSPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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